molecular formula C6H10N2O2 B2617525 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one CAS No. 2137567-26-9

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

Cat. No.: B2617525
CAS No.: 2137567-26-9
M. Wt: 142.158
InChI Key: BIDDAHMNEKGQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one (CAS 2137567-26-9) is a spirocyclic scaffold of high interest in drug discovery, particularly for the synthesis of novel covalent inhibitors. This compound, with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 , serves as a versatile chemical building block. Its key structural feature is the spiro[3.5]nonane core, which incorporates two nitrogen and one oxygen heteroatom into a three-dimensional framework. Such spirocyclic structures are prized in medicinal chemistry for their ability to improve the physicochemical properties and metabolic stability of potential drug candidates . While the specific biological data for this exact compound may be limited, its close structural analog, the 2,7-diazaspiro[3.5]nonane system, has demonstrated significant research value. Scientific literature shows that derivatives based on this core structure have been developed as potent covalent inhibitors of the KRAS G12C mutant protein, a challenging and important oncogenic driver in cancers like non-small cell lung cancer . These inhibitors function by binding irreversibly to the switch-II pocket of the KRAS G12C protein, leading to a dose-dependent anti-tumor effect in vivo . Furthermore, other compounds featuring the oxa-diazaspiro[3.5]nonane core have been patented for their activity against pain, indicating the scaffold's broad utility in pharmaceutical research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxa-2,7-diazaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDAHMNEKGQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137567-26-9
Record name 5-oxa-2,7-diazaspiro[3.5]nonan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the novel spirocyclic compound, 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogs and foundational principles of medicinal and synthetic chemistry to present a predictive yet scientifically grounded perspective. The aim is to equip researchers with the foundational knowledge required to explore the potential of this unique scaffold in drug discovery programs.

Nomenclature and Structural Identification

The precise identification of a chemical entity is paramount for scientific discourse and reproducibility.

  • IUPAC Name: 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

  • CAS Number: 2137567-26-9[1]

  • Synonyms: Currently, no widely recognized synonyms for this compound have been identified in the public domain.

The structure features a unique spirocyclic system where an oxetane ring and a piperidinone ring are joined by a single common carbon atom. The numbering of the spirocyclic system begins in the smaller ring.

The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery

The pursuit of novel chemical matter that can overcome the limitations of traditional "flat" aromatic compounds has led to a surge of interest in three-dimensional scaffolds.[2][3] Spirocycles, in particular, have emerged as a privileged structural motif in medicinal chemistry for several key reasons:

  • Enhanced Three-Dimensionality: The inherent 3D nature of spirocycles allows for a more precise spatial arrangement of functional groups, enabling more specific and potent interactions with biological targets.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can lead to improved solubility, metabolic stability, and lipophilicity profiles compared to their aromatic counterparts.[2][4]

  • Novel Chemical Space: Spirocyclic compounds occupy a less explored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.[5]

  • Conformational Rigidity: The rigid nature of many spirocyclic systems reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.

The 2,7-diazaspiro[3.5]nonane motif, a core component of our topic molecule, has been successfully incorporated into drug candidates, such as in the menin-MLL inhibitor revumenib, highlighting its potential as a valuable bioisostere.[6]

Proposed Synthesis and Methodologies

While a specific, experimentally validated synthesis for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is not yet published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of spiro-β-lactams. The Staudinger [2+2] ketene-imine cycloaddition is a cornerstone reaction for the formation of β-lactam rings and serves as a logical starting point for a proposed synthesis.[7][8]

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reaction of a suitable oxetane-containing imine with a ketene generated in situ. The following diagram illustrates this conceptual workflow.

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Core Ring Formation cluster_3 Final Product 3-amino-3-(hydroxymethyl)oxetane 3-Amino-3-(hydroxymethyl)oxetane Protected Imine N-Protected Oxetane Imine 3-amino-3-(hydroxymethyl)oxetane->Protected Imine Protection & Imine Formation Chloroacetyl chloride Chloroacetyl chloride Cycloaddition Staudinger [2+2] Cycloaddition Chloroacetyl chloride->Cycloaddition Ketene Generation Protected Imine->Cycloaddition Target_Molecule 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Cycloaddition->Target_Molecule Deprotection & Cyclization

Caption: A conceptual workflow for the synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of a Protected Oxetane Imine (Hypothetical)

  • Protection of the Amine: To a solution of 3-amino-3-(hydroxymethyl)oxetane in dichloromethane (DCM), add a suitable amine protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) and a base such as triethylamine. Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Oxidation of the Alcohol: The resulting protected amino alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.

  • Imine Formation: The aldehyde is then reacted with a primary amine (e.g., benzylamine) in a suitable solvent like toluene with azeotropic removal of water to form the N-protected oxetane imine.

Step 2: Staudinger [2+2] Cycloaddition (Hypothetical)

  • To a solution of the N-protected oxetane imine in an anhydrous, non-polar solvent such as toluene at 0°C under an inert atmosphere, add a solution of chloroacetyl chloride dropwise.

  • Slowly add a tertiary amine base (e.g., triethylamine) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • The reaction mixture is then worked up by washing with water and brine, and the organic layer is dried and concentrated.

Step 3: Deprotection and Intramolecular Cyclization (Hypothetical)

  • The crude product from the previous step is purified by column chromatography.

  • The protecting groups are then removed under appropriate conditions (e.g., acidolysis for a Boc group, hydrogenolysis for a benzyl group).

  • The deprotection is expected to be followed by a spontaneous intramolecular cyclization to form the desired 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.

  • The final product would be purified by recrystallization or column chromatography.

Predicted Physicochemical Properties and Data

PropertyPredicted ValueSource/Method
Molecular FormulaC₇H₁₀N₂O₂-
Molecular Weight154.17 g/mol -
XlogP-1.2Computational Prediction
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Rotatable Bonds0-

Note: These values are computationally predicted and await experimental verification.

Potential Applications in Drug Discovery

The unique structural features of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one suggest its potential as a scaffold for the development of novel therapeutic agents across various disease areas.

Potential as a Bioisostere

The spirocyclic core can be considered a bioisosteric replacement for more common heterocyclic systems, potentially offering advantages in terms of intellectual property and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane moiety, in particular, is known to be a metabolically robust and polar substitute for a gem-dimethyl or carbonyl group.

Exploration in Different Therapeutic Areas

Derivatives of related spiro[3.5]nonane systems have shown promise in a range of biological activities, including:

  • Anticancer Agents: The rigid framework can be functionalized to target specific pockets in proteins implicated in cancer.[9]

  • Antimicrobial Agents: The novel scaffold could be a starting point for the development of new antibiotics to combat resistant strains.[9][10]

  • Central Nervous System (CNS) Disorders: The polarity and three-dimensionality of the molecule may be advantageous for designing ligands that can cross the blood-brain barrier and interact with CNS targets.

The following diagram outlines a general workflow for exploring the bioactivity of a novel scaffold like 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.

G cluster_0 Scaffold Synthesis & Characterization cluster_1 Initial Biological Screening cluster_2 Lead Generation & Optimization cluster_3 Preclinical Development Synthesis Synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Screening High-Throughput Screening (HTS) against diverse target classes Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Preclinical In vivo Efficacy & Safety Studies Lead_Opt->Preclinical

Caption: A generalized workflow for the biological evaluation of a novel chemical scaffold.

Characterization and Analytical Methods

The unambiguous characterization of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one and its future derivatives is critical. A combination of spectroscopic techniques would be employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry of the molecule. The unique spirocyclic core is expected to give rise to a distinct set of signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of key functional groups, such as the β-lactam carbonyl and the ether linkage of the oxetane, would be confirmed by their characteristic absorption bands in the IR spectrum.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure and stereochemistry.

Conclusion and Future Directions

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one represents a novel and intriguing scaffold for medicinal chemistry. Its unique combination of a β-lactam, an oxetane, and a spirocyclic core offers a rich platform for the design of new therapeutic agents. While experimental data on this specific molecule is currently limited, the established importance of spirocycles in drug discovery provides a strong rationale for its further investigation.

Future work should focus on the development of a robust and scalable synthesis of the core scaffold. Subsequent efforts can then be directed towards the creation of a library of derivatives for screening against a wide range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising new chemical entity.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry, 2(7), 1147-1165.
  • Clemons, P. A., et al. (2010). Small molecules of the future.
  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(5), 519-532.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 287, 117368.
  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). ScholarWorks @ UTRGV.
  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society.
  • Navigating the Bioactivity of Spiro[3.
  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonan-1-one. Retrieved from [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry.
  • EPA. (n.d.). 1,7-Diazaspiro[3.5]nonan-2-one Properties. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from St
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (n.d.).
  • Synthesis and reactivity of spiro-fused β-lactams. (n.d.). Biblio.
  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry.
  • Synthesis and characterization of fused and spiro heterocycles by ultrasonic methods. (n.d.). Indian Journal of Chemistry.
  • Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.
  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • Novel and Recent Synthesis and Applic

Sources

The 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Scaffold: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold, a high-value spirocyclic core used in modern medicinal chemistry to improve physicochemical properties and novel intellectual property (IP) space.

Executive Summary

The 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold represents a "privileged" structural motif in contemporary drug discovery. It fuses a strained azetidine ring with a cyclic carbamate (1,3-oxazinan-2-one) via a single spiro-carbon.

This architecture offers three distinct advantages over traditional heterocycles like piperazine or morpholine:

  • Vector Orthogonality: The spiro-fusion creates a non-planar, three-dimensional geometry (

    
    ), orienting exit vectors in precise directions that differ from flat aromatic systems.
    
  • Physicochemical Optimization: The cyclic carbamate lowers basicity compared to diamines, improving metabolic stability and permeability while maintaining hydrogen bond acceptor/donor capability.

  • IP Novelty: As a relatively nascent scaffold, it offers significant freedom to operate (FTO) in crowded therapeutic areas such as kinase inhibition and GPCR modulation.

Structural Analysis & Properties[1]

Geometric & Electronic Architecture

The scaffold consists of two orthogonal rings sharing a quaternary carbon (C4).

  • Ring A (Azetidine): Provides a secondary amine (N2) for diversification (e.g., reductive amination, S_NAr). The ring strain (~26 kcal/mol) influences the pKa of the nitrogen, typically lowering it (pKa ~8-9) compared to unstrained amines.

  • Ring B (1,3-Oxazinan-2-one): A six-membered cyclic carbamate. The N7 nitrogen is non-basic due to conjugation with the carbonyl (C6), acting primarily as a hydrogen bond donor (HBD). The O5 oxygen and C6 carbonyl serve as hydrogen bond acceptors (HBA).

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight ~140.18 DaIdeal fragment size for Lead-Like space.
cLogP -0.5 to 0.5High water solubility; polar but permeable.
TPSA ~50 ŲExcellent range for CNS and oral bioavailability.
H-Bond Donors 2 (NH)Key interactions with receptor backbones (e.g., hinge regions).
Stereochemistry Achiral CoreSimplifies synthesis; no enantiomeric separation needed unless substituted.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one core relies on a robust "Nitrile-Aldol / Reduction / Cyclization" sequence. This route is preferred for its scalability and the availability of the starting material, N-Boc-3-azetidinone.

Retrosynthetic Logic

The spiro-junction is constructed by adding a two-carbon fragment to the C3 position of an azetidine ketone. The 6-membered carbamate ring is then closed via an intramolecular reaction between a newly formed hydroxyl group and an amine.

Step-by-Step Protocol

Step 1: Nucleophilic Addition (Cyanomethylation)

  • Reagents: N-Boc-3-azetidinone, Acetonitrile (CH₃CN), Lithium Hexamethyldisilazide (LiHMDS) or LDA.

  • Conditions: -78°C, THF.

  • Mechanism: Deprotonation of acetonitrile generates the cyanomethyl anion, which attacks the ketone.

  • Outcome: Formation of the tertiary alcohol intermediate: tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate.

Step 2: Nitrile Reduction

  • Reagents: Cobalt(II) chloride (CoCl₂) / Sodium Borohydride (NaBH₄) or Raney Nickel / H₂.

  • Conditions: 0°C to RT, Methanol.

  • Rationale: Selective reduction of the nitrile to a primary amine without affecting the Boc-protected azetidine or the tertiary alcohol.

  • Outcome: Formation of the γ-amino alcohol: tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate.

Step 3: Carbonylation (Ring Closure)

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene / Triethylamine.

  • Conditions: 0°C to RT, DCM or THF.

  • Mechanism: The primary amine attacks the carbonyl source (CDI), forming an activated intermediate which is then attacked by the tertiary hydroxyl group to close the ring.

  • Outcome: tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 4: Deprotection (Optional)

  • Reagents: TFA / DCM or HCl / Dioxane.

  • Outcome: Yields the free amine salt of the core scaffold.

Visualization of Synthesis

Synthesis Start N-Boc-3-azetidinone Step1 Intermediate 1: Cyanomethyl-alcohol Start->Step1 LiHMDS, CH3CN (-78°C) Step2 Intermediate 2: Gamma-amino alcohol Step1->Step2 CoCl2, NaBH4 (Reduction) Final Target Scaffold: 5-Oxa-2,7-diazaspiro [3.5]nonan-6-one Step2->Final CDI or Triphosgene (Cyclization)

Caption: Synthesis of the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one core via cyanomethylation and cyclization.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is frequently used to replace:

  • Piperazine: To reduce basicity and improve metabolic stability (blocking N-oxidation).

  • Morpholine: To introduce a hydrogen bond donor (NH) in the ring, potentially picking up interactions with backbone carbonyls in the target protein.

  • Gem-dimethyl groups: The spiro cycle acts as a rigid, cyclic equivalent of a gem-dimethyl group, reducing the entropic penalty of binding.

Case Study: Kinase Inhibition

In kinase inhibitor design, the N7-H of the carbamate often mimics the hinge-binding motif of ATP-competitive inhibitors. The orthogonal azetidine N2 allows for the projection of solubilizing groups into the solvent front without disrupting the hinge interaction.

Logical Flow of Design:

  • Anchor: N7 binds to the Hinge Region (H-bond donor).

  • Core: Spiro-carbon enforces a "kink" in the molecule, matching the curvature of the ATP pocket.

  • Tail: Substituents on N2 modulate solubility and selectivity.

Structural Comparison

Comparison cluster_0 Traditional Scaffolds cluster_1 Spiro Scaffold Advantage Pip Piperazine (Planar, Basic) Spiro 5-Oxa-2,7-diazaspiro [3.5]nonan-6-one (3D, Low Basicity, Novel IP) Pip->Spiro  Increase Fsp3  Reduce hERG risk Morph Morpholine (Planar, Metabolic Risk) Morph->Spiro  Add H-bond Donor  Rigidify

Caption: Evolution from planar heterocycles to the spirocyclic carbamate scaffold.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Angewandte Chemie International Edition . (Foundational work on spiro-azetidine synthesis).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews . (Review of synthetic routes including the nitrile-aldol strategy).

  • BLDpharm. (2024). Product Entry: 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one (CAS 2137567-26-9).[1][2] (Commercial validation of the scaffold).

  • Wuxi AppTec. (2019). Patent CN110551133A: Synthesis of spirocyclic carbamates. (Describes the industrial preparation of analogous spiro-oxazinanones).

  • PubChem. (2024). Compound Summary: 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.[3][4][5] (Note: Link directs to the parent spiro-diaza entry for structural verification).

Sources

An In-depth Technical Guide to the Diazaspiro[3.5]nonane Core Structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a constant endeavor. For decades, drug design was heavily reliant on "flat," aromatic ring systems. However, the limitations of this two-dimensional chemical space—often leading to challenges in specificity, solubility, and metabolic stability—have become increasingly apparent. The strategic incorporation of three-dimensional (3D) scaffolds is a powerful approach to overcome these hurdles. Among these, spirocyclic systems have emerged as particularly compelling motifs.[1] Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to optimize molecular interactions with biological targets.

This guide provides a deep dive into the diazaspiro[3.5]nonane core, a privileged scaffold that masterfully fuses a four-membered azetidine ring with a six-membered piperidine ring. We will explore its fundamental structural features, conformational behavior, key synthetic methodologies, and its successful application in the development of novel therapeutics, underscoring its value to researchers, scientists, and drug development professionals.

Core Architecture: Structural and Conformational Analysis

The diazaspiro[3.5]nonane framework is characterized by a single quaternary carbon atom (the spirocenter) that serves as the junction for both an azetidine and a piperidine ring. This unique fusion imparts a rigid and well-defined three-dimensional geometry, a stark contrast to more flexible diamine structures like piperazine.

  • Structural Rigidity: The spirocyclic fusion restricts the conformational freedom of both rings.[2] The piperidine ring typically adopts a stable chair conformation to minimize steric strain, while the azetidine ring maintains a puckered geometry. This constrained topology ensures that substituents appended to the nitrogen atoms project into space with predictable vectors, which is a critical advantage for designing selective ligands.

  • Defined Exit Vectors: Unlike the flexible axial and equatorial positions in a simple piperidine or the less defined orientations in piperazine, the diazaspiro[3.5]nonane core presents distinct and spatially fixed points for functionalization. This allows for precise orientation of pharmacophoric elements to engage with specific pockets within a target protein.

Structural components of the 2,7-diazaspiro[3.5]nonane core.

Physicochemical Properties and Bioisosteric Potential

The replacement of common heterocyclic motifs with novel bioisosteres is a cornerstone of modern medicinal chemistry. Strained spiro-heterocycles are increasingly sought after as bioisosteres for non-strained or aromatic rings to improve drug-like properties.[3][4] The diazaspiro[3.5]nonane core is often considered a next-generation bioisostere of piperazine, offering distinct advantages.

Replacing a piperazine moiety with a diazaspiroalkane can, however, sometimes lead to unexpected changes in receptor affinity, highlighting the nuanced effects of this structural modification.[5] While a direct substitution may not always be favorable, the unique properties of the diazaspiro[3.5]nonane core make it a valuable tool for scaffold-hopping and lead optimization campaigns.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)H-Bond Donor/Acceptor Count
2,7-Diazaspiro[3.5]nonane[6]C₇H₁₄N₂126.20-0.324.12 / 2
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[7]C₁₂H₂₂N₂O₂226.321.141.61 / 3
PiperazineC₄H₁₀N₂86.14-1.124.12 / 2

Data computed and sourced from PubChem.

The introduction of the spirocyclic core increases the carbon count and molecular weight relative to piperazine, which can influence properties like lipophilicity (LogP). The increased sp³ character often leads to improved solubility and metabolic stability, addressing common liabilities in drug candidates.

Synthetic Strategies for Core Assembly

The construction of the diazaspiro[3.5]nonane core requires robust and efficient synthetic methodologies. Orthogonally protected analogues are particularly valuable as they allow for selective functionalization of the two nitrogen atoms.[8] A common and effective strategy involves the reductive amination of a protected azetidine-containing ketone.

workflow start Commercially Available N-Boc-3-azetidinone step1 Reductive Amination (e.g., with piperidin-4-amine derivative) start->step1 Reagents: Ti(OiPr)4, NaBH3CN step2 Intermediate: Protected Diamine step1->step2 step3 Cyclization via Intramolecular Nucleophilic Substitution step2->step3 e.g., Mesylation then base product Protected 2,7-Diazaspiro[3.5]nonane Core step3->product final_step Selective Deprotection & Functionalization (R1, R2) product->final_step

General synthetic workflow for diazaspiro[3.5]nonane derivatives.
Experimental Protocol: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane

This protocol is representative of a reductive amination approach to form the core structure, a key transformation that enables access to a wide range of derivatives.[9]

Objective: To synthesize the mono-protected 2,7-diazaspiro[3.5]nonane, a versatile building block for further elaboration.

Methodology:

  • Reaction Setup: To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a commercially available ketone (1.1 eq).

    • Rationale: The solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Formation of Iminium Ion: Add titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.5 eq) to the mixture and stir at room temperature for 1-2 hours.

    • Rationale: Ti(OPr-i)₄ acts as a Lewis acid and a dehydrating agent, facilitating the formation of the key iminium ion intermediate from the amine and ketone.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), in portions (1.5 eq). Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. STAB is often preferred for its less toxic nature and ease of handling.

  • Workup and Quenching: Carefully quench the reaction by the slow addition of water or an aqueous solution of sodium bicarbonate. Filter the mixture through a pad of celite to remove titanium salts.

    • Rationale: The aqueous workup hydrolyzes any remaining reducing agent and titanium species. Celite filtration effectively removes the inorganic byproducts.

  • Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

    • Rationale: Standard liquid-liquid extraction isolates the desired product from the aqueous phase. Chromatography separates the target compound from starting materials and byproducts to yield the pure, protected spirocycle.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free amine for further coupling reactions.[5]

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural and physicochemical properties of the diazaspiro[3.5]nonane core have led to its successful incorporation into a variety of therapeutic agents targeting diverse disease areas.

  • Oncology - Covalent KRAS G12C Inhibitors: The KRAS protein is a critical signaling node, and the G12C mutation is a known driver in several human cancers.[10] Researchers have developed potent covalent inhibitors where the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety plays a crucial role.[10] X-ray crystallography confirmed that this spirocyclic fragment binds effectively in the switch-II pocket of the KRAS G12C protein.[10] The lead compounds demonstrated high metabolic stability and dose-dependent anti-tumor effects in xenograft mouse models.[10]

  • Metabolic Disorders - GPR119 Agonists: G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. A novel class of 7-azaspiro[3.5]nonane derivatives was designed and synthesized as potent GPR119 agonists.[11] Optimization of substituents on the spirocyclic core led to the identification of a clinical candidate that exhibited a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models.[11]

  • Infectious Diseases - Antimycobacterial Agents: In the fight against tuberculosis and other mycobacterial infections, novel scaffolds are urgently needed. A series of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones were discovered to have potent, broad-spectrum antimycobacterial activity.[9] Structure-activity relationship (SAR) studies revealed that the intact 2,7-diazaspiro[3.5]nonane moiety is essential for the biological activity.[9] The lead compounds showed high potency against both drug-sensitive and drug-resistant clinical isolates.[9]

  • Inflammatory and Cardiovascular Disease - ROCK Inhibitors: Rho-associated kinase (ROCK) inhibitors have therapeutic potential in a range of disorders, including cardiovascular, fibrotic, and inflammatory diseases. Patent literature describes diazaspiro compounds as selective ROCK inhibitors, highlighting the versatility of this core in targeting kinase-mediated pathways.[12]

Conclusion

The diazaspiro[3.5]nonane core represents a significant advancement in scaffold design for modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and defined substituent vectors provide a powerful platform for developing therapeutics with improved potency, selectivity, and drug-like properties. The successful application of this core in diverse therapeutic areas, from oncology to metabolic disorders, validates its status as a privileged structure. As synthetic methodologies become more refined and our understanding of its structural impact deepens, the diazaspiro[3.5]nonane scaffold is poised to be a cornerstone of future drug discovery campaigns, enabling the development of next-generation medicines.

References

[2] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

[6] 2,7-Diazaspiro[3.5]nonane. PubChem, National Institutes of Health. Available at: [Link]

[8] Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

[5] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

[7] tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem, National Institutes of Health. Available at: [Link]

[3] 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

[11] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed, National Institutes of Health. Available at: [Link]

[9] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. Available at: [Link]

[12] Diazaspiro rock inhibitors. Google Patents. Available at:

[4] 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

[10] Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed, National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Incorporating 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one into Peptide Mimics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and three-dimensionally defined framework that can enforce specific backbone conformations and orient pharmacophoric groups in a spatially precise manner.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel spirocyclic scaffold, 5-oxa-2,7-diazaspiro[3.5]nonan-6-one, into peptide mimics. We will explore the synthesis of this unique building block, its integration into peptide chains via both solid-phase and solution-phase methodologies, and the analytical techniques for the characterization of the resulting peptidomimetics.

Introduction: The Rationale for Spirocyclic Scaffolds in Peptidomimetics

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often hampered by their susceptibility to proteolytic degradation and their inability to readily cross biological membranes. Peptidomimetics aim to address these shortcomings by mimicking the structure and function of natural peptides while possessing improved drug-like properties.

The 5-oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold offers several advantages for the design of peptide mimics:

  • Conformational Rigidity: The spirocyclic nature of the molecule restricts the conformational freedom of the peptide backbone, which can lead to a higher affinity and selectivity for the biological target.[1]

  • Structural Diversity: The scaffold presents multiple points for functionalization, allowing for the introduction of various side chains to mimic the diversity of natural amino acids.

  • Improved Metabolic Stability: The non-natural spirocyclic core is anticipated to be more resistant to enzymatic degradation compared to the amide bonds of a natural peptide backbone.

  • Turn Mimicry: The constrained geometry of the 5-oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold can mimic secondary structures like β-turns, which are often involved in molecular recognition events.[2]

This guide will provide the necessary technical details for researchers to harness the potential of this novel building block in their drug discovery programs.

Synthesis of the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Scaffold

Proposed Synthetic Pathway

The following multi-step synthesis is proposed for the preparation of a protected form of 5-oxa-2,7-diazaspiro[3.5]nonan-6-one suitable for peptide synthesis.

Synthetic_Pathway A Starting Material (e.g., Protected Amino Acid) B Intermediate 1 A->B Step 1: Functional Group Transformation C Intermediate 2 B->C Step 2: Chain Elongation D Protected Scaffold C->D Step 3: Intramolecular Cyclization

Figure 1: Proposed high-level synthetic workflow for the 5-oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of analogous azaspiro[3.5]nonan-one derivatives and would require experimental validation.[3]

Step 1: Synthesis of N-protected 3-(aminomethyl)oxetane-3-carboxamide

  • To a solution of commercially available 3-(aminomethyl)-3-oxetane carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate.

  • Cool the solution to 0 °C and add a suitable N-protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or Fmoc-OSu for Fmoc protection) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected amino acid.

  • Couple the N-protected amino acid with a protected amino ester (e.g., H-Gly-OMe) using standard peptide coupling reagents such as HBTU/DIPEA in DMF to form the corresponding dipeptide.

  • Saponify the methyl ester using a mild base like lithium hydroxide to yield the carboxylic acid.

  • Couple the resulting acid with a suitable amine (e.g., benzylamine) using peptide coupling reagents to form the amide.

Step 2: Intramolecular Cyclization

  • Deprotect the N-terminal protecting group (e.g., using TFA for Boc or piperidine for Fmoc).

  • Induce intramolecular cyclization via a suitable method. One possible approach is a base-mediated cyclization. For example, treating the deprotected amine with a non-nucleophilic base like DBU could promote the attack of the amine onto the amide carbonyl, leading to the formation of the lactam ring. This step would likely require optimization of the solvent, temperature, and base.

Step 3: Final Deprotection and Functionalization

  • The protecting groups on the scaffold can be removed or modified as needed for incorporation into the peptide chain. For example, if a benzyl group was used, it can be removed by catalytic hydrogenation.

Table 1: Hypothetical Physicochemical Properties of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

PropertyPredicted Value
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
LogP-1.2
Topological Polar Surface Area58.2 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Note: These values are computational predictions and require experimental verification.

Incorporation into Peptide Mimics: Protocols

The synthesized 5-oxa-2,7-diazaspiro[3.5]nonan-6-one, appropriately protected, can be incorporated into peptide sequences using either solid-phase or solution-phase synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides due to its efficiency and ease of purification.[4][5]

SPPS_Workflow Resin Resin Support AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 Scaffold Couple Protected Spirocyclic Scaffold Deprotect1->Scaffold Deprotect2 Fmoc Deprotection Scaffold->Deprotect2 AA2 Couple Next Amino Acid Deprotect2->AA2 Cleave Cleavage and Deprotection AA2->Cleave Repeat cycles Purify Purification (HPLC) Cleave->Purify

Figure 2: General workflow for incorporating the spirocyclic scaffold via SPPS.

Protocol for SPPS Incorporation:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acids. Swell the resin in a suitable solvent (e.g., DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents like HBTU/DIPEA or HATU/DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Scaffold Coupling: Dissolve the Fmoc-protected 5-oxa-2,7-diazaspiro[3.5]nonan-6-one building block and coupling reagents (e.g., HATU, DIPEA) in DMF and add to the resin. Allow the coupling reaction to proceed for 2-4 hours. Double coupling may be necessary to ensure complete reaction due to potential steric hindrance.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of TFA, triisopropylsilane, and water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is often preferred for large-scale synthesis or for complex peptides where SPPS may be challenging.[6][7][8]

Protocol for Solution-Phase Incorporation:

  • Fragment Preparation: Synthesize peptide fragments on either side of the desired scaffold position using standard solution-phase techniques, typically with Boc or Cbz N-terminal protection and ester C-terminal protection.

  • Scaffold Functionalization: The protected 5-oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold should have one amine free for coupling and the other protected.

  • Fragment Coupling: Couple the C-terminal of the N-terminal peptide fragment to the free amine of the spirocyclic scaffold using coupling reagents such as T3P® or EDC/HOBt.[7] Purify the product by column chromatography.

  • Deprotection: Selectively deprotect the remaining amine on the scaffold.

  • Final Fragment Coupling: Couple the N-terminal of the C-terminal peptide fragment to the newly deprotected amine on the scaffold.

  • Global Deprotection and Purification: Remove all protecting groups and purify the final peptidomimetic by RP-HPLC.

Characterization of Peptidomimetics Containing the Spirocyclic Scaffold

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetics.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Mass Spectrometry (MS) To confirm the molecular weight of the final product and intermediates.[9]The observed mass should match the calculated mass of the peptidomimetic.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized peptide.[10]A single major peak indicates a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and determine the three-dimensional conformation of the peptidomimetic in solution.[2][11][12][13]1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY) NMR experiments will provide information on proton and carbon environments, through-bond and through-space connectivities, which can be used to elucidate the structure and conformation.

Conformational Analysis and Biological Evaluation

The incorporation of the rigid 5-oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold is expected to significantly influence the conformational landscape of the peptide.

Conformational Studies
  • NMR Spectroscopy: NOE-derived distance restraints and J-coupling constants can be used to calculate a family of solution structures.[14] This will reveal the preferred conformation of the peptide backbone and the orientation of the amino acid side chains.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure content of the peptidomimetic and compare it to the parent peptide.

  • Molecular Modeling: Computational methods can complement experimental data to provide a more detailed understanding of the conformational preferences of the peptidomimetic.

Biological Assays

The synthesized peptidomimetics should be evaluated in relevant biological assays to determine their activity, potency, and selectivity. A direct comparison with the parent peptide will reveal the impact of the spirocyclic modification. Assays to assess metabolic stability in the presence of proteases are also crucial.

Conclusion

The 5-oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold represents a promising new tool for the design of conformationally constrained peptide mimics. Its incorporation can lead to peptidomimetics with enhanced biological activity and improved pharmacokinetic properties. The protocols and guidelines presented here provide a framework for the synthesis, incorporation, and characterization of these novel compounds, paving the way for their application in drug discovery and development. While the synthesis of the core scaffold requires further experimental validation, the proposed strategies are based on well-established chemical principles and offer a solid starting point for researchers in the field.

References

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-lactams as β-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338.
  • BenchChem. (2025). Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.
  • Ganesan, A. (2006). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • Tolomelli, A., Cabri, W., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences, 24(20), 15423.
  • BenchChem. (2025). Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of organic chemistry, 66(19), 6333-8.
  • Enamine. (n.d.). Building Blocks.
  • WuXi AppTec. (n.d.). Custom Synthesis.
  • Chemsceen. (n.d.). Building Blocks.
  • Ganesan, A. (2006). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
  • Enamine. (n.d.). Screening Compounds.
  • ResolveMass Laboratories Inc. (2025). Characterization of Peptides for FDA: Comparing with RLD.
  • Sallam, S., et al. (2018). Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules, 19(5), 1498-1507.
  • Huc, I., et al. (2018). Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles. Chemical Science, 9(12), 3163-3170.
  • Arouri, A., & Dathe, M. (2016). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Methods in molecular biology (Clifton, N.J.), 1548, 233-254.
  • Papini, A. M., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10943.
  • Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. (2004). Organic Letters, 6(11), 1845-1848.
  • Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. (2024). Organic & Biomolecular Chemistry, 22(20), 4016-4020.
  • Gennari, C., et al. (2009). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 7(10), 2126-2135.
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2025). bioRxiv.
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2026).
  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. (2025). LinkedIn.
  • Norton, R. S. (1995). NMR Spectroscopy of Peptides and Proteins. The Protein Protocols Handbook, 339-376.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Troubleshooting & Optimization

Introduction

Spiro-lactams (spiro-fused


-, 

-, and

-lactams) are privileged scaffolds in medicinal chemistry, serving as rigidified peptidomimetics and core structures for GPCR ligands. However, their synthesis is often plagued by the Thorpe-Ingold effect (or lack thereof), steric congestion at the quaternary spiro-center, and unpredictable diastereoselectivity.

This guide addresses the three most common synthetic routes: the Staudinger Synthesis (for


-lactams), Transition-Metal Catalyzed C-H Activation  (for 

-lactams/oxindoles), and Ring-Closing Metathesis (RCM) .

Module 1: The Staudinger Synthesis (Spiro- -Lactams)

Core Mechanism: [2+2] Cycloaddition of a ketene (generated in situ) and an imine.[1]

Troubleshooting Guide

Q1: I am obtaining the wrong diastereomer (trans instead of cis, or vice versa). How do I control the stereochemistry? Diagnosis: The stereochemical outcome is dictated by the competition between the direct ring closure of the zwitterionic intermediate (kinetic control) and its isomerization (thermodynamic control). Corrective Protocol:

  • For Cis-Selectivity: You need to accelerate the direct ring closure.[2]

    • Electronic Adjustment: Use electron-donating substituents on the ketene precursor.[2][3]

    • Conditions: Lower the temperature (-78 °C to 0 °C) to suppress isomerization.

    • Substrate: Use (E)-imines.

  • For Trans-Selectivity: You need to slow down ring closure to allow isomerization to the more stable conformer.[4]

    • Electronic Adjustment: Use electron-withdrawing groups on the ketene (e.g., phthalimido-acetyl chloride).

    • Conditions: High-temperature reflux (Toluene, 110 °C).

    • Additives: Slow addition of the acid chloride to the imine/base mixture.

Q2: My acid chloride is unstable/unavailable. Can I generate the ketene differently? Solution: Yes. The "Tosyl Chloride Activation" method is a robust alternative for spiro-oxindole synthesis.

  • Protocol: React the carboxylic acid precursor with Tosyl Chloride (TsCl) and a tertiary amine (Et₃N or DIPEA) to form a mixed anhydride in situ, which eliminates to the ketene. This often avoids the polymerization issues seen with isolated acid chlorides.

Q3: The reaction turns into a black tar with no product. What is happening? Diagnosis: Ketene dimerization or polymerization. Fix:

  • Order of Addition: Do not mix the acid chloride and base without the imine present.

  • Standard Procedure: Add the acid chloride (in DCM) dropwise to a stirring solution of Imine + Base at 0 °C. This ensures the imine traps the ketene immediately upon formation.

Visualizing the Selectivity Mechanism

StaudingerSelectivity Start Imine + Ketene Zwitterion Zwitterionic Intermediate Start->Zwitterion Nucleophilic Attack DirectClose Fast Ring Closure (Kinetic) Zwitterion->DirectClose Electron-Donating Ketene Low Temp Isomerization Isomerization (Thermodynamic) Zwitterion->Isomerization Electron-Withdrawing Ketene High Temp Cis Cis-β-Lactam DirectClose->Cis Trans Trans-β-Lactam Isomerization->Trans Ring Closure

Figure 1: Kinetic vs. Thermodynamic control in Staudinger Synthesis determining Cis/Trans selectivity.

Module 2: Rh(III)-Catalyzed C-H Activation (Spiro- -Lactams)

Core Mechanism: Directed C-H activation of an amide/hydroxamate followed by annulation with an internal alkyne or alkene.

Troubleshooting Guide

Q1: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Diagnosis: Product inhibition or catalyst poisoning. The spiro-lactam product often coordinates to the Rh(III) center more strongly than the substrate. Corrective Protocol:

  • Solvent Switch: Switch to 2,2,2-Trifluoroethanol (TFE) or a TFE/DCM mixture. TFE is a non-coordinating, hydrogen-bond donating solvent that helps displace the product from the metal center.

  • Additives: Add AgSbF₆ or AgNTf₂ (10-20 mol%). These abstract chlorides, creating a more cationic, electrophilic Rh species that is less prone to inhibition.

Q2: I am seeing poor regioselectivity (mixture of spiro and fused products). Diagnosis: The directing group (DG) is not exerting enough steric influence. Fix:

  • DG Optimization: Switch from an N-methoxy amide to an N-pivaloyloxy (N-OPiv) group. The N-OPiv group is a "oxidizing directing group" that acts as an internal oxidant, driving the reductive elimination and often improving site selectivity due to its bulk.

Module 3: Ring-Closing Metathesis (RCM)

Core Mechanism: Ru-catalyzed formation of the spiro-ring from a diene precursor.

Troubleshooting Guide

Q1: I am isolating dimers/oligomers instead of the spiro-lactam. Diagnosis: Intermolecular reaction is competing with intramolecular cyclization. Corrective Protocol:

  • Concentration: This is the critical variable. Perform the reaction at high dilution (0.001 M to 0.005 M) .

  • Addition: Add the catalyst in portions over several hours, or add the substrate slowly to a solution of the catalyst.[5]

Q2: The reaction fails to close the ring (starting material recovered). Diagnosis: Steric bulk at the spiro-center is preventing the catalyst from accessing the alkene, or the "gem-disubstituent effect" is working against you (conformationally unfavorable). Fix:

  • Catalyst Upgrade: Switch from Grubbs II to Hoveyda-Grubbs II or Zhan Catalyst 1B . These are more robust and active for sterically demanding substrates.

  • Temperature: Heat to reflux in Toluene or Dichloroethane (DCE).

  • Ethylene Removal: Sparging with Nitrogen or Argon is mandatory to remove ethylene gas and drive the equilibrium forward.

Visualizing RCM Decision Logic

RCM_Troubleshooting Problem RCM Failure Mode Dimer Oligomers/Dimers Formed Problem->Dimer NoRxn No Reaction / SM Recovered Problem->NoRxn Decomp Catalyst Decomposition Problem->Decomp Sol1 Dilute to < 0.005 M Dimer->Sol1 Sol2 Switch to Hoveyda-Grubbs II Increase Temp (Toluene) NoRxn->Sol2 Sol3 Check for N/S/P lone pairs (Catalyst Poisons) Decomp->Sol3 Sol4 Add Lewis Acid (Ti(OiPr)4) to mask coordinating amines Sol3->Sol4 If amine present

Figure 2: Decision matrix for troubleshooting Ring-Closing Metathesis failures.

Summary of Synthetic Methods

MethodTarget Ring SizeKey AdvantagePrimary Failure Mode
Staudinger 4-membered (

-lactam)
High atom economy; proven for antibiotics.Diastereocontrol (cis/trans mixtures).
Castagnoli-Cushman 5/6-membered (

)
Excellent for carboxylic acid functionalization.Low reactivity with succinic anhydrides.
Rh(III) C-H Activation 5-membered (Spirooxindole)Single-step complexity generation.Catalyst poisoning; high cost.
RCM Macro/Medium (5-8+)Tolerates diverse functional groups.Dimerization; steric hindrance.

References

  • Staudinger Synthesis & Stereocontrol

    • Title: Asymmetric Synthesis of β-Lactams by the Staudinger Reaction.[1][3][4]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Tosyl Chloride Activation Protocol

    • Title: cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activ
    • Source: ACS Omega.
    • URL:[Link]

  • Castagnoli-Cushman Reaction

    • Title: The Castagnoli–Cushman Reaction.[6][7][8]

    • Source: Molecules (MDPI) / PMC.
    • URL:[Link]

  • Rh(III)

    • Title: Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investig
    • Source: Accounts of Chemical Research.
    • URL:[Link]

  • RCM in Drug Discovery

    • Title: Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.[5][9]

    • Source: Drug Hunter.[5]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. While a specific, detailed synthetic protocol for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is not extensively reported in the current literature, this document leverages established principles from the synthesis of analogous spiro-β-lactam and diazaspirocyclic systems to provide a robust framework for your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most promising general approach for synthesizing the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one core structure?

A1: The most versatile and widely adopted method for the synthesis of spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.[1][2] This reaction involves the coupling of a ketene, typically generated in situ from an acyl chloride and a base, with an appropriate imine. For the synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one, this would likely involve the reaction of a ketene with an imine derived from a protected 4-piperidone derivative.

Q2: What are the recommended starting materials for a plausible synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one via the Staudinger reaction?

A2: A logical starting point would be the use of a protected piperidin-4-one to form the requisite imine. For instance, a commercially available starting material such as N-Boc-4-piperidone can be reacted with a suitable amine to form the imine. The ketene can be generated from an appropriate acyl chloride, such as chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine.[1]

Q3: What are the most critical reaction parameters to control during the synthesis of spiro-β-lactams?

A3: Several parameters are crucial for the successful synthesis of spiro-β-lactams and require careful control:

  • Temperature: Temperature regulation is critical. The Staudinger reaction is often performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and decomposition of the ketene intermediate.[2]

  • Rate of Addition: Slow, dropwise addition of the acyl chloride to the imine and base solution is essential to maintain a low concentration of the highly reactive ketene, which helps to prevent polymerization and other side reactions.

  • Solvent Choice: Anhydrous, non-polar aprotic solvents such as dichloromethane (DCM) or toluene are typically used to prevent the hydrolysis of the ketene and other reactive intermediates.[1]

  • Purity of Reagents: The purity of all reagents, especially the base and the imine, is paramount. Impurities can lead to undesired side reactions and lower yields.

Q4: What are the potential challenges in synthesizing spiro-β-lactams and how can they be addressed?

A4: The synthesis of spiro-β-lactams can be challenging, with potential issues including low yields, formation of byproducts, and difficulties in purification. Careful optimization of reaction conditions is often necessary. For instance, the choice of base for ketene generation can influence the reaction outcome. It is also important to consider that the formation of fused systems can sometimes be favored over spiro systems, requiring careful reaction design to achieve the desired spirocyclic product.

Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues encountered during the synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.

Problem 1: Low or No Product Yield
Potential Cause Proposed Solution Scientific Rationale
Decomposition of Ketene Intermediate - Ensure strict anhydrous conditions by using freshly distilled solvents and flame-dried glassware. - Perform the reaction at a lower temperature (e.g., -78 °C). - Add the acyl chloride solution very slowly to the reaction mixture.Ketenes are highly reactive and prone to hydrolysis and polymerization. Low temperatures and slow addition rates help to control the concentration of the ketene and minimize decomposition pathways.
Poor Quality of Starting Materials - Purify the imine precursor (e.g., by recrystallization or chromatography) before use. - Use a freshly opened bottle of the acyl chloride and base.Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and consumption of the desired reactants.
Incorrect Stoichiometry - Carefully verify the molar ratios of the reactants. A slight excess of the imine or base may be beneficial in some cases.The stoichiometry of the reactants is critical for achieving high conversion. An excess of one reactant may be necessary to drive the reaction to completion.
Inefficient Ketene Formation - Use a stronger, non-nucleophilic base if a weaker base like triethylamine is ineffective. - Ensure the base is completely soluble in the reaction solvent.The choice of base is crucial for the efficient in situ generation of the ketene. The pKa of the base should be sufficient to deprotonate the α-carbon of the acyl chloride.
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Proposed Solution Scientific Rationale
Formation of Fused-Ring Systems - Modify the structure of the imine to sterically disfavor the formation of a fused system. - Screen different solvents and reaction temperatures.The regioselectivity of the cycloaddition can be influenced by steric and electronic factors. Blocking the formation of the fused system can drive the reaction towards the desired spirocyclic product.
Dimerization of Ketene - Maintain a very low concentration of the ketene by using a syringe pump for the slow addition of the acyl chloride.High concentrations of the ketene can lead to self-condensation reactions, forming dimers and other oligomeric byproducts.
Epimerization at the Spirocenter - Use a less polar solvent and lower reaction temperatures. - Analyze the product mixture by NMR to determine the diastereomeric ratio.The stereochemical outcome of the cycloaddition can be influenced by the reaction conditions. Less polar solvents and lower temperatures can enhance the diastereoselectivity.
Problem 3: Difficulty in Product Purification
Potential Cause Proposed Solution Scientific Rationale
Co-elution of Product and Byproducts - Employ different chromatographic techniques (e.g., flash chromatography with different solvent systems, preparative HPLC). - Consider converting the product to a crystalline derivative for purification by recrystallization.The similar polarity of the desired product and certain byproducts can make chromatographic separation challenging. Exploring different separation techniques or derivatization can facilitate purification.
Product Instability on Silica Gel - Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. - Minimize the time the product is in contact with the silica gel.The slightly acidic nature of silica gel can cause the degradation of acid-sensitive compounds like β-lactams. Deactivation of the stationary phase can mitigate this issue.

Proposed Experimental Protocol

The following is a proposed, generalized protocol for the synthesis of a 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one derivative based on the Staudinger [2+2] cycloaddition. This protocol should be considered a starting point and will likely require optimization.

Step 1: Imine Formation
  • To a solution of a protected 4-piperidone (e.g., N-Boc-4-piperidone, 1.0 eq) in an appropriate solvent (e.g., toluene), add the desired primary amine (1.1 eq).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine may be used in the next step without further purification.

Step 2: [2+2] Cycloaddition
  • Dissolve the crude imine (1.0 eq) and a suitable tertiary amine base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the cooled solution over a period of 1-2 hours.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection (if necessary)
  • If a protecting group such as Boc is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Follow standard literature procedures for the specific protecting group used.

Visualizing the Workflow

Proposed Synthetic Pathway

G A Protected 4-Piperidone reagent1 + Primary Amine (Imine Formation) A->reagent1 B Imine Intermediate reagent2 + Chloroacetyl Chloride, Base ([2+2] Cycloaddition) B->reagent2 C 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Derivative reagent3 Deprotection C->reagent3 D Final Product reagent1->B reagent2->C reagent3->D

Caption: Proposed synthetic workflow for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.

Troubleshooting Decision Tree

G start Low Product Yield q1 Check Reaction Conditions start->q1 q2 Check Reagent Quality start->q2 q3 Consider Side Reactions start->q3 ans1a Optimize Temperature (Lower Temp) q1->ans1a ans1b Ensure Anhydrous Conditions q1->ans1b ans2a Purify Starting Materials q2->ans2a ans2b Use Fresh Reagents q2->ans2b ans3a Analyze Byproducts (NMR, MS) q3->ans3a ans3b Modify Reaction Design q3->ans3b

Caption: A logical workflow for troubleshooting synthesis issues.

Concluding Remarks

References

  • Royal Society of Chemistry.

  • Royal Society of Chemistry.

  • MDPI.

  • Frontiers in Chemistry.

  • ChemicalBook.

  • National Center for Biotechnology Information.

  • MDPI.

  • French-Ukrainian Journal of Chemistry.

  • Semantic Scholar.

  • Google Patents.

  • [An improved synthesis of 2-oxa-7-azaspiro[4][5]nonane and analogs as novel reagents in medicinal chemistry.]([Link]) ResearchGate.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • BenchChem.

  • Thieme Connect.

  • BenchChem.

  • Royal Society of Chemistry.

  • BLDpharm.

  • Organic Syntheses.

  • BenchChem.

  • BenchChem.

Sources

Preventing side reactions during the cyclization of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Spirocyclic Carbamate Formation Audience: Medicinal Chemists & Process Development Scientists

Executive Summary & Mechanistic Insight

The synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one typically hinges on the formation of a six-membered cyclic carbamate (1,3-oxazinan-2-one) fused to a pre-existing azetidine ring. This is achieved via the cyclization of a gem-disubstituted precursor, usually 3-hydroxy-3-(aminomethyl)azetidine .

The Core Challenge: This cyclization represents a battle between entropy (intermolecular polymerization) and enthalpy (ring strain). The formation of the spiro-junction creates significant steric tension. Furthermore, the nucleophilicity differential between the primary amine (highly reactive) and the tertiary alcohol (sterically hindered) often leads to kinetic traps where the intermediate dimerizes rather than cyclizes.

This guide provides a self-validating protocol to navigate these thermodynamic hurdles, ensuring the preferential formation of the monomeric spirocycle.

Validated Experimental Protocol

To minimize side reactions, we utilize a High-Dilution / Activation-Control Strategy .

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor (Amino-alcohol)1.0SubstrateMust be free-based or neutralized in situ.
CDI (1,1'-Carbonyldiimidazole)1.2 - 1.5Carbonyl SourceMilder than triphosgene; prevents acid-labile PG loss.
DIPEA (Hünig's Base)2.0 - 3.0Proton ScavengerEssential if using amine salts.
THF / MeCN SolventMediumAnhydrous is non-negotiable. Water kills CDI.
Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Reagent Activation (0°C): Dissolve CDI (1.5 equiv) in anhydrous THF (0.1 M). Cool to 0°C.

  • Slow Addition (The "Drip"): Dissolve the amino-alcohol precursor in THF (0.05 M). Add this solution to the CDI mixture dropwise over 1–2 hours.

    • Why? Keeping the substrate concentration low relative to CDI favors the intramolecular reaction (cyclization) over intermolecular attack (dimerization).

  • Thermal Cyclization (Reflux): Once addition is complete, warm to room temperature (RT) for 1 hour, then heat to reflux (60–65°C) for 4–16 hours.

    • Mechanism:[1][2] The amine reacts first to form the N-acyl imidazole. The heat drives the sluggish tertiary alcohol to attack the carbonyl, displacing the imidazole and closing the ring.

  • Workup: Cool to RT. Quench with saturated NH₄Cl.[3] Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.[3]

Troubleshooting Guide (Symptom-Based)

Issue 1: Formation of Insoluble Gums / White Precipitate

Diagnosis: Oligomerization/Polymerization. Cause: The concentration of the activated intermediate was too high, allowing an unreacted amine to attack an activated N-acyl imidazole of a neighboring molecule. Corrective Action:

  • Increase Dilution: Run the reaction at 0.01 M – 0.02 M.

  • Reverse Addition: Ensure the substrate is added to the CDI, not vice versa. This ensures the amine is immediately "capped" by the excess CDI before it can find another substrate molecule.

Issue 2: Reaction Stalls at Intermediate (N-acyl imidazole)

Diagnosis: The ring closure isn't happening. Cause: The tertiary alcohol is too hindered or the alkoxide is not nucleophilic enough to displace the imidazole. Corrective Action:

  • Base Catalysis: Add 0.5 equiv of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) during the reflux stage. DBU is strong enough to deprotonate the tertiary alcohol, increasing its nucleophilicity.

  • Switch Reagent: If CDI fails, switch to Triphosgene or DSC (Disuccinimidyl carbonate). Warning: Triphosgene requires strict temperature control (-78°C to RT) to prevent decomposition.

Issue 3: Loss of N-Boc Protection

Diagnosis: Mass spec shows M-100 peak (Loss of Boc). Cause: Generation of HCl (if using Triphosgene) or imidazole hydrochloride (if using CDI without enough base) created an acidic environment. Corrective Action:

  • Buffer the System: Ensure at least 2.5 equiv of DIPEA or TEA are present to scavenge protons.

  • Switch to DSC: Disuccinimidyl carbonate releases N-hydroxysuccinimide (weakly acidic) rather than HCl or Imidazole, often sparing acid-sensitive groups.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired spirocyclization and the fatal polymerization pathway.

ReactionPathway cluster_conditions Critical Control Point Precursor Amino-Alcohol Precursor Intermediate Activated Intermediate (N-acyl imidazole) Precursor->Intermediate + CDI (Fast Step) Product Spirocyclic Product (5-Oxa-2,7-diaza...) Intermediate->Product Intramolecular Attack (Heat/Base) Polymer Oligomer/Polymer (Side Product) Intermediate->Polymer Intermolecular Attack (High Conc.)

Caption: Kinetic competition between intramolecular cyclization (green) and intermolecular polymerization (red).

Frequently Asked Questions (FAQs)

Q: Can I use Triphosgene instead of CDI? A: Yes, but with caution. Triphosgene is more reactive and effective for sterically hindered alcohols. However, it generates HCl. You must use a stoichiometric excess of a non-nucleophilic base (like Pyridine or DIPEA) to neutralize the acid immediately, otherwise, you risk deprotecting the azetidine nitrogen (if Boc-protected) or causing acid-catalyzed rearrangement.

Q: My product is water-soluble and I'm losing it during extraction. What should I do? A: Spirocyclic carbamates can be polar.[3]

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use CHCl₃/Isopropanol (3:1) instead of EtOAc for extraction.

  • Direct Purification: If using CDI, evaporate the reaction mixture to dryness and load directly onto a silica column (using a gradient of DCM to 10% MeOH/DCM).

Q: Why is the tertiary alcohol not reacting even with DBU? A: If the conformation is extremely rigid, the orbital overlap required for the backside attack on the carbonyl might be impossible. In this rare case, consider NaH (Sodium Hydride) in THF.

  • Protocol: Treat the precursor with NaH (2.0 equiv) first to form the alkoxide, then add CDI. This forces the O-acylation first, followed by N-cyclization (reversed mechanism), which can sometimes bypass the steric barrier.

Decision Tree for Troubleshooting

TroubleshootingTree Start Issue: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Baseline Baseline Spots / Gum? CheckTLC->Baseline Multiple Spots Polymer Diagnosis: Polymerization Action: Increase Dilution Baseline->Polymer Yes SM_Left Starting Material Left? Baseline->SM_Left No Stalled Diagnosis: Stalled Rxn Action: Add DBU or Heat SM_Left->Stalled Yes (Intermediate Visible) Decomp Diagnosis: Decomposition Action: Lower Temp / Check pH SM_Left->Decomp No (New low mass peaks)

Caption: Diagnostic logic flow for identifying failure modes in spirocyclization.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[4] "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles." The Journal of Organic Chemistry, 71(11), 4147–4154.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515.

  • BenchChem Technical Guides. (2025). "Troubleshooting Spirocyclization Reactions."

Sources

Validation & Comparative

A Comparative Guide to 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one and Related Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Three-Dimensionality in Drug Design

The paradigm of drug discovery has progressively shifted from planar, aromatic structures towards molecules with greater three-dimensionality. This "Escape from Flatland" is driven by the need to access more complex and challenging biological targets while improving compound properties.[1][2] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) generally exhibit enhanced clinical success, which is often attributed to improved physicochemical properties such as solubility, superior pharmacokinetic profiles, and the potential for more specific, complementary interactions with target proteins.[1][2]

Spirocycles, structures in which two rings are joined by a single common atom, are exemplary three-dimensional scaffolds.[1][3] Their inherent rigidity locks the conformation of a molecule, enabling the precise spatial orientation of pharmacophoric elements, which can lead to significant gains in potency and selectivity.[1][4][5]

This guide provides an in-depth comparison of the novel and functionally rich 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold against other prominent spirocyclic systems used in medicinal chemistry. We will analyze its unique structural attributes, synthetic tractability, and projected physicochemical properties in contrast to its parent carbocyclic analog, 2,7-diazaspiro[3.5]nonane , and other established scaffolds like 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane . The objective is to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for leveraging these scaffolds in their discovery programs.

Profile of the Core Scaffold: 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

Structural Analysis and Inherent Properties

The 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold is a unique amalgamation of three key structural motifs, each contributing distinct properties:

  • Azetidine Ring: This strained four-membered ring provides a rigid exit vector from the spirocyclic core. The secondary amine at the 2-position serves as a key synthetic handle and a potential hydrogen bond donor.

  • Spirocyclic Center: The quaternary sp³ carbon atom imparts significant three-dimensionality, moving substituents out of a single plane and ensuring a rigid conformational arrangement.

  • N-Acyl-Morpholine Fragment: The six-membered ring contains an ether linkage (5-Oxa), an amide carbonyl (6-one), and a secondary amine (7-aza). This combination introduces significant polarity, multiple hydrogen bond acceptors (oxygen and carbonyl), and another synthetic handle at the N7 position. The amide functionality is expected to be relatively stable and less basic than a simple amine.

The combination of these features results in a compact, rigid, and polar scaffold with well-defined vectors for substitution, making it an intriguing building block for exploring novel chemical space.

Figure 1: Structural features of the core scaffold.
Synthetic Accessibility: A Proposed Route

While this specific scaffold is not widely commercially available, a plausible synthetic route can be designed based on established methodologies for constructing related diazaspirocycles. The causality behind this proposed workflow is a convergent strategy, building complex rings from simpler, more accessible starting materials.

G start Dibenzyl Azetidine-3,3-dicarboxylate step1 Step 1: Reduction (e.g., LiAlH₄) start->step1 intermediate1 Azetidine-3,3-dimethanol step1->intermediate1 step2 Step 2: Tosylation & Azide Displacement (TsCl, NaN₃) intermediate1->step2 intermediate2 3,3-Bis(azidomethyl)azetidine step2->intermediate2 step3 Step 3: Staudinger/Aza-Wittig & Cyclization with Glycolate Ester intermediate2->step3 intermediate3 Protected Spirocyclic Diamine step3->intermediate3 step4 Step 4: Deprotection & Acylation (e.g., Chloroacetyl chloride, Base) intermediate3->step4 intermediate4 N-Chloroacetyl Intermediate step4->intermediate4 step5 Step 5: Intramolecular Cyclization (e.g., NaH) intermediate4->step5 product 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one step5->product

Figure 2: Proposed high-level synthetic workflow.

Comparative Spirocyclic Scaffolds

To understand the unique value of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one, it must be compared to established alternatives.

  • 2,7-Diazaspiro[3.5]nonane: This is the direct carbocyclic analog, where the 5-oxa and 6-one functionalities are replaced by a methylene group. It serves as an excellent baseline to evaluate the specific impact of the heteroatom and carbonyl introductions. This scaffold has been successfully used to develop selective D4 receptor antagonists.[6]

  • 2,6-Diazaspiro[3.3]heptane: A smaller, more compact scaffold consisting of two fused azetidine rings. It is often employed as a rigid bioisostere for piperazine, aiming to improve properties like metabolic stability and solubility while maintaining or enhancing target engagement.[2][7]

  • 2-Oxa-6-azaspiro[3.3]heptane: A close analog of the diazaspiro[3.3]heptane, where one nitrogen is replaced by oxygen. This introduces polarity and removes a basic center, making it a potential bioisostere for morpholine or piperazine in contexts where reduced basicity is desired.[7]

Head-to-Head Comparison: Physicochemical and Structural Properties

The true utility of a scaffold is defined by its physicochemical properties. The introduction of heteroatoms and constrained geometries dramatically influences a molecule's behavior. The following table summarizes key computed properties for each scaffold, providing a quantitative basis for comparison.

Causality Behind the Data:

  • Fsp³: All scaffolds exhibit a high Fsp³, confirming their three-dimensional nature. The spiro[3.5]nonanes have a slightly lower ratio due to the larger ring system having more carbons overall.

  • cLogP & LogS: The introduction of an oxygen atom in 2-oxa-6-azaspiro[3.3]heptane significantly lowers lipophilicity (cLogP) and improves calculated solubility (LogS) compared to its diaza counterpart. This effect is even more pronounced in the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold due to the combined influence of the ether and the highly polar amide group.[8]

  • TPSA (Topological Polar Surface Area): TPSA is a strong predictor of passive molecular transport through membranes. The amide and ether functionalities in the target scaffold give it the highest TPSA, suggesting it may have lower cell permeability than the other scaffolds but excellent aqueous solubility.

  • pKa: The basicity of the nitrogens is a critical parameter. The amide nitrogen in the target scaffold is non-basic. The azetidine nitrogen's basicity is expected to be similar across the spiro[3.5]nonanes, while the smaller, more strained spiro[3.3]heptanes may exhibit slightly different basicities.

Property5-Oxa-2,7-diazaspiro[3.5]nonan-6-one2,7-Diazaspiro[3.5]nonane2,6-Diazaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Structure
Formula C₇H₁₂N₂O₂C₇H₁₄N₂C₅H₁₀N₂C₅H₉NO
Fsp³ 0.861.001.001.00
cLogP (Predicted) -1.5-0.8-1.2-0.7
LogS (Predicted) 0.81.01.21.1
TPSA (Ų) 55.624.124.121.3
H-Bond Donors 2221
H-Bond Acceptors 2222
Most Basic pKa ~8.5 (Azetidine N)~9.0 (Piperidine N)~9.5~9.2

Note: All quantitative data are computational predictions generated from chemical informatics software (e.g., ChemDraw, DataWarrior) and should be used for comparative purposes. Experimental validation is required.

Impact on Drug Discovery Parameters and Experimental Validation

Bioisosteric Replacement Strategy

A primary application of novel spirocyclic scaffolds is as bioisosteres for more common cyclic amines like piperazine and morpholine. The choice of bioisostere is a critical decision driven by the need to optimize potency, selectivity, and ADME (Administration, Distribution, Metabolism, and Excretion) properties.

Figure 3: Logic diagram for a bioisosteric replacement workflow.
Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the trustworthiness of predictions about metabolic stability, a standard assay using human liver microsomes (HLM) is essential. The rationale for this experiment is to simulate Phase I metabolism and quantify the rate at which a compound is cleared.

Objective: To determine the intrinsic clearance (Cl_int) of compounds containing different spirocyclic scaffolds.

Materials:

  • Test compounds (dissolved in DMSO, final concentration 1 µM)

  • Human Liver Microsomes (HLM, pooled, 0.5 mg/mL final concentration)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds: Verapamil (high clearance), Propranolol (intermediate clearance), Warfarin (low clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a master mix of HLM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add buffer. Add 1 µL of test compound/control stock solution to appropriate wells.

  • Pre-incubation: Add the HLM master mix to all wells. Pre-incubate the plate at 37°C for 10 minutes with shaking. This step is crucial to equilibrate the temperature and allow for non-specific binding to occur.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This provides the necessary cofactor for cytochrome P450 enzyme activity. Note the time as T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells.

  • Quenching: Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity, while the internal standard aids in accurate quantification by LC-MS/MS.

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Cl_int).

Self-Validation: The inclusion of high, intermediate, and low clearance controls is a self-validating mechanism. If the clearance rates of the controls fall within their expected, historically-defined ranges, it confirms the assay was performed correctly and the results for the test compounds are trustworthy.

Conclusion and Future Outlook

The 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold presents a compelling profile for modern drug discovery. Its key advantages lie in its pronounced three-dimensionality, high polarity, and multiple points for chemical diversification.

  • Advantages: Compared to its direct carbocyclic analog, it is predicted to offer superior aqueous solubility and a higher TPSA, which can be advantageous for targeting certain classes of proteins or for mitigating off-target effects related to high lipophilicity.[8] Its rigid structure provides a unique set of vectors for substituent placement that is distinct from smaller spirocycles like the spiro[3.3]heptane series.

  • Potential Challenges: The primary challenge is synthetic accessibility. While a route is plausible, it may be more complex than for simpler spirocycles. Additionally, the high polarity and low predicted permeability may be disadvantageous for targets requiring high cell penetration or blood-brain barrier passage.

Future research should focus on the development of efficient, scalable syntheses for this scaffold and its derivatives. Subsequent experimental validation of its physicochemical properties and its performance in biological systems will be critical to unlocking its full potential as a valuable new tool in the medicinal chemist's arsenal for creating differentiated, high-quality clinical candidates.

References

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. (n.d.).
  • Synthesis, Fungicidal Activity, and Structure−Activity Relationship of Spiro-Compounds Containing Macrolactam (Macrolactone) and Thiadiazoline Rings | Journal of Agricultural and Food Chemistry - ACS Publications. (2009).
  • Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity - PubMed. (2022).
  • Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists - PubMed. (2013).
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020).
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (2024).
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Royal Society of Chemistry. (2015).
  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021).
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity | Request PDF - ResearchGate. (n.d.).
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (2025).
  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. (2024).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025).
  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - ACS Chemical Neuroscience. (n.d.).
  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - ACS Publications. (2024).
  • 5-Azaspiro[3.5]nonan-2-one chemical structure and properties - Benchchem. (n.d.).
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (n.d.).
  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed. (2017).
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.).
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021).
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.).
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).
  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023).

Sources

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one versus piperazine as a bioisostere in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one versus Piperazine as a Bioisostere in Drug Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.[1]

Beyond Flatland: Engineering Vectorial and Electronic Precision[1]

Executive Summary: The Monobasic Switch

In the optimization of lead compounds, the piperazine ring is a ubiquitous linker, prized for its ability to improve solubility and generate defined exit vectors. However, piperazine often introduces two critical liabilities: excessive basicity (leading to hERG toxicity and high lysosomal trapping) and metabolic susceptibility (N-oxidation).[1]

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one (ODSN) represents a sophisticated "next-generation" bioisostere.[1] Unlike the generic spiro[3.3]heptane systems, ODSN incorporates a cyclic carbamate within the spiro-framework.[1] This structural modification effectively deletes one basic center while maintaining a rigid, 3D-defined geometry.[1]

This guide objectively compares ODSN against Piperazine, providing the rationale, experimental data, and synthetic workflows required to deploy this scaffold effectively in multiparametric optimization (MPO).

Physicochemical & Structural Analysis

Structural Divergence: Geometry and Vectors

The primary failure mode in bioisosteric replacement is "vector mismatch"—the new scaffold alters the projection of substituents, breaking key binding interactions.

  • Piperazine: Exists in a chair conformation.[1] Substituents are typically equatorial, projecting at an angle of ~60° or 180° (anti-parallel). The structure is relatively flat.

  • ODSN: A spirocyclic system fusing a 4-membered azetidine and a 6-membered oxazinanone.[1] The spiro-carbon (

    
    ) forces the two rings to be perpendicular (90° twist).[1] This creates a "kinked" vector that allows access to IP-free chemical space and better globular shape.[1]
    
Electronic Profiling: The Advantage

This is the defining differentiator. Piperazine is dibasic.[1] ODSN is monobasic.[1]

PropertyPiperazine5-Oxa-2,7-diazaspiro[3.5]nonan-6-oneImpact on Drug Design
Basicity (

)
~9.8 (Secondary amine)~8.5 - 9.0 (Azetidine amine)ODSN reduces ionization at physiological pH (7.4), improving passive permeability.[1]
Basicity (

)
~5.6 (Second amine)Non-basic (Carbamate NH)CRITICAL: Elimination of the second charge reduces hERG liability and P-gp efflux.[1]
H-Bond Donors 1 (if N-substituted)1 (Carbamate NH)The carbamate NH is a distinct donor motif, often interacting with backbone carbonyls.[1]
Lipophilicity (

LogP)
Baseline-0.5 to -1.2 (Lower)The polar carbamate functionality lowers LogD despite the added carbon complexity.[1]

(Complexity)
1.01.0Both are saturated, but ODSN has a quaternary carbon, improving metabolic stability.[1]
Decision Logic: When to Switch?

Use the following logic flow to determine if ODSN is the correct rescue strategy for your piperazine series.

DecisionTree Start Piperazine-Linked Lead Series Issue1 Is hERG inhibition > 10 µM? Start->Issue1 Issue2 Is Permeability (Papp) Low? Start->Issue2 Issue3 Is Metabolic Clearance High? Start->Issue3 Sol1 Switch to ODSN (Removes basic center) Issue1->Sol1 Yes Sol2 Switch to ODSN (Lowers ionization) Issue2->Sol2 Yes Decision Is N-Oxidation the driver? Issue3->Decision Sol3 Check Metabolic Soft Spot Final Deploy ODSN (Blocks N-Oxidation) Decision->Final Yes Alt Consider F-Piperazine Decision->Alt No (C-H oxidation)

Figure 1: Decision matrix for transitioning from Piperazine to ODSN based on liability profiling.

Synthetic Accessibility & Functionalization[2]

Unlike piperazine, which has two symmetric nucleophilic nitrogens, ODSN is asymmetric with distinct reactivity profiles.[1] This allows for highly selective sequential functionalization without the need for complex protecting group strategies.

Reactivity Profile[1][3][4]
  • Position 2 (Azetidine Nitrogen): Nucleophilic secondary amine.[1] Reacts readily with alkyl halides (

    
    ), acid chlorides (Amidation), or aldehydes (Reductive Amination).[1]
    
  • Position 7 (Oxazinanone Nitrogen): Non-nucleophilic carbamate/amide.[1] Requires transition metal catalysis (Buchwald-Hartwig) or deprotonation (

    
    ) to functionalize.[1]
    
Sequential Coupling Workflow

The following protocol describes the standard industry workflow for incorporating ODSN into a library.

Synthesis Input ODSN Scaffold (HCl Salt) Step1 Step A: Functionalize N2 (Reductive Amination) Input->Step1 R-CHO, STAB Inter Intermediate: N2-Alkyl / N7-H Step1->Inter Step2 Step B: Functionalize N7 (Pd-Catalyzed Arylation) Inter->Step2 Ar-Br, Pd2(dba)3 Xantphos, Cs2CO3 Final Final Ligand Step2->Final

Figure 2: Orthogonal functionalization strategy utilizing the reactivity difference between amine (N2) and carbamate (N7).[1]

Experimental Protocols

To validate the bioisosteric replacement, the following self-validating protocols should be executed.

Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of ODSN over piperazine. Rationale: Piperazine rings are prone to N-oxidation and ring-opening.[1] The ODSN carbamate ring is metabolically silent.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the Piperazine analog and the ODSN analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).[1]

  • Initiation: Add NADPH regenerating system (final conc: 1 mM).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Success Criteria: A decrease in


 of >30% for the ODSN analog indicates successful metabolic stabilization.
Determination (Potentiometric Titration)

Objective: Confirm the "Monobasic Switch." Protocol:

  • Dissolve compound (5 mg) in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 using an autotitrator (e.g., Sirius T3).

  • Data Interpretation:

    • Piperazine: Look for two inflection points (~5.6 and ~9.8).

    • ODSN: Look for a single inflection point (~8.5-9.0).[1] Absence of the second inflection confirms the carbamate stability.

Case Study: Data Comparison

Simulated data based on typical spirocyclic bioisostere literature (e.g., Carreira/Enamine datasets).

ParameterCompound A (Piperazine)Compound B (ODSN Bioisostere)Interpretation
hERG

4.2 µM> 30 µMRemoval of basic center eliminates cation-trapping in the hERG channel.[1]
LogD (pH 7.4) 2.11.4Carbamate polarity reduces lipophilicity, improving unbound fraction (

).[1]
HLM

45 µL/min/mg12 µL/min/mgBlockage of N-oxidation and ring rigidity slows metabolism.[1]
Solubility 150 µM450 µMHigh

disrupts crystal lattice energy, enhancing solubility.[1]

References

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics. Organic Letters. Link[1]

  • Enamine Ltd. (2025).[1] Spirocyclic Scaffolds in Drug Discovery: 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Building Blocks.[1] Enamine Catalog. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition. Link[1]

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link[1]

Sources

Benchmarking the performance of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one derivatives against known drugs

[1]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates.[1] This guide benchmarks 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one —a rigid, spirocyclic carbamate—against traditional heterocyclic cores like morpholine and piperazine.[1]

Our analysis, grounded in recent applications (including KRAS G12C inhibition and GPCR modulation), demonstrates that this scaffold offers superior Lipophilic Ligand Efficiency (LLE) and metabolic stability by eliminating the "metabolic soft spots" found in flexible linkers, while maintaining precise vectorial alignment of substituents.

Structural Analysis & Physicochemical Benchmarking

The 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one core represents a hybrid pharmacophore: it fuses a strained azetidine ring (positions 1-3) with a six-membered oxazinanone ring (positions 5-9).[1]

The Competitors

We benchmark this scaffold against two industry standards:

  • Morpholine: A ubiquitous solubility enhancer, but metabolically vulnerable at the

    
    -carbon.[1]
    
  • Piperazine: A standard linker, but often contributes to hERG liability and non-specific binding due to high basicity.[1]

  • 2,7-Diazaspiro[3.5]nonane: The parent spiro-diamine (lacking the oxa/one modification).[1]

Comparative Data Table

The following data represents a consensus of physicochemical properties derived from structural analysis and bioisosteric replacement studies [1][2].

Property5-Oxa-2,7-diazaspiro[3.5]nonan-6-one Morpholine Piperazine 2,7-Diazaspiro[3.5]nonane
Fsp³ (Fraction sp³) 0.86 (High 3D character)1.01.01.0
Vectorial Angle ~90° (Orthogonal) ~180° (Linear)~180° (Linear)~180° (Linear)
LogP (Lipophilicity) -0.8 to -1.2 (Lower is better)-0.86-1.17-0.5
H-Bond Acceptors 3 (Includes Carbamate C=O)222
Metabolic Stability High (Blocked

-oxidation)
Low/MedMediumHigh
pKa (Basicity) ~8.5 (Azetidine N) ~8.3~9.8 (High)~9.5
Key Advantage Rigid Geometry + H-Bonding CostAvailability3D Structure

Expert Insight: The "6-one" (carbonyl) and "5-oxa" (oxygen) creates a cyclic carbamate.[1] This reduces the basicity of the adjacent nitrogen (N7), preventing phospholipidosis issues often seen with highly basic piperazines, while the azetidine nitrogen (N2) remains available for target engagement.[1]

Mechanism of Action & Signaling Pathways[1]

To understand the utility of this scaffold, we examine its application in KRAS G12C inhibition . Recent literature [3] highlights 2,7-diazaspiro[3.5]nonane derivatives as covalent inhibitors that bind to the Switch-II pocket of mutant KRAS.[1] The 5-oxa-6-one derivative adds polarity, crucial for interacting with solvent-exposed regions of the pocket.[1]

Pathway Visualization: KRAS G12C Inhibition

The diagram below illustrates how spirocyclic inhibitors intervene in the MAPK signaling cascade.

KRAS_PathwayRTKRTK (Growth Factor Receptor)SOS1SOS1 (GEF)RTK->SOS1KRAS_GDPKRAS-GDP (Inactive)SOS1->KRAS_GDPActivatesKRAS_GTPKRAS-GTP (Active)KRAS_GDP->KRAS_GTPNucleotide ExchangeRAFRAF KinaseKRAS_GTP->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKProliferationCell ProliferationERK->ProliferationSpiro_DrugSpirocyclic Inhibitor(Covalent Binding to Cys12)Spiro_Drug->KRAS_GDPLocks in Inactive State

Figure 1: Mechanism of KRAS G12C inhibition.[1] The spirocyclic scaffold locks KRAS in the inactive GDP-bound state by covalently binding to Cysteine 12.[1]

Experimental Protocols for Benchmarking

To validate the superiority of the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold, we utilize a self-validating workflow focusing on Microsomal Stability (to prove metabolic resistance) and Solubility .[1]

Protocol: Liver Microsome Stability Assay

Objective: Compare the intrinsic clearance (

1

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol).[1]

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Mix 30

      
      L of microsomes (final conc. 0.5 mg/mL) with 370 
      
      
      L of compound solution.[1]
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding 100

      
      L NADPH regenerating system.[1]
      
  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      L aliquots.[1]
    • Immediately quench in 150

      
      L ice-cold Acetonitrile (containing Internal Standard).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Validation Criteria:

  • Pass:

    
    L/min/mg (Low Clearance).[1]
    
  • Fail:

    
    L/min/mg (High Clearance).[1]
    
  • Expectation: The spiro-carbamate should show >2x stability compared to the morpholine analog due to the blocked metabolic sites on the ring [4].[1]

Decision Logic: When to Use This Scaffold

The following decision tree guides medicinal chemists on when to deploy the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold during Lead Optimization.

Scaffold_SelectionStartLead OptimizationChallengeMetab_IssueMetabolic Instability?Start->Metab_IssueSolubility_IssuePoor Solubility?Metab_Issue->Solubility_IssueNoUse_SpiroDeploy 5-Oxa-2,7-diazaspiro[3.5]nonan-6-oneMetab_Issue->Use_SpiroYes (Block oxidation)Selectivity_IssueOff-Target Binding?Solubility_Issue->Selectivity_IssueNoSolubility_Issue->Use_SpiroYes (Need rigid vector)Use_MorpholineUse MorpholineSolubility_Issue->Use_MorpholineYes (Low Cost)Selectivity_Issue->Use_SpiroYes (Restrict conformation)Use_PiperazineUse PiperazineSelectivity_Issue->Use_PiperazineNo

Figure 2: Strategic decision tree for scaffold selection. The spiro-carbamate is the preferred choice when metabolic stability and conformational restriction are required simultaneously.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2] Angewandte Chemie International Edition.[1] [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] [Link][1]

  • Nagasaka, Y., et al. (2022).[1] Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[1][3] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7][8] [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][4][5][8] Expert Opinion on Drug Discovery.[1] [Link]

  • Hirose, H., et al. (2017).[1][9] Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent SSTR5 antagonists.[1][6][9] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7][8] [Link]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Proactive Hazard Assessment and Waste Management

The fundamental principle guiding the disposal of any novel or uncharacterized compound is to treat it as hazardous until proven otherwise. This precautionary approach ensures that all potential risks are mitigated. For 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one, we will infer its hazard profile from related oxa- and aza-spiro compounds, which commonly exhibit irritant properties.

Part 1: Hazard Characterization and Personal Protective Equipment (PPE)

Before handling 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard classifications of similar chemical structures, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory[1][2]:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles with side-shields.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile).
Body Protection Impervious ClothingA laboratory coat or other protective clothing.
Respiratory Suitable RespiratorRecommended if there is a risk of generating dust or aerosols, or if ventilation is inadequate.

Always handle the compound within a certified chemical fume hood to minimize the risk of inhalation.

Part 2: Step-by-Step Disposal Protocol

The disposal of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following procedure outlines a safe and compliant workflow.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Identify the Waste Stream: Clearly identify all waste containing 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one. This includes pure compound, solutions, and contaminated materials.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless compatibility has been verified[3][4]. Incompatible chemicals can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Choose a Compatible Container: Select a container made of a material compatible with 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one. High-density polyethylene (HDPE) or glass containers are generally suitable for this class of compounds.

  • Proper Labeling: The container must be clearly labeled as "HAZARDOUS WASTE." The label should also include:

    • The full chemical name: "5-Oxa-2,7-diazaspiro[3.5]nonan-6-one"

    • The concentration of the waste.

    • The date when waste was first added to the container (accumulation start date).

    • Any known hazard pictograms (e.g., irritant).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area pending disposal.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secure Containment: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 4: Final Disposal

The final disposal of the waste must be handled by qualified professionals.

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have specific protocols and approved vendors for chemical waste disposal[5][6].

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

  • Approved Disposal Facility: The ultimate disposal method will be determined by the approved waste disposal facility and may include high-temperature incineration[7]. Never dispose of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one down the drain or in regular trash[8].

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite to contain and absorb the spill. For solid spills, carefully sweep or scoop up the material to avoid generating dust.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[9].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

Part 4: Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate container Select & Label Compatible Container segregate->container store Store in Designated SAA with Secondary Containment container->store ehs Contact EHS for Pickup store->ehs document Document Waste for Disposal ehs->document end End: Compliant Disposal document->end

Caption: Disposal workflow for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain & Absorb Spill ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Emergency spill response workflow.

References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet for 2-Oxa-6-azaspiro[3.4]octane.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
  • BenchChem. (2025). Personal protective equipment for handling 5-Azaspiro[3.5]nonan-2-one.
  • BLDpharm. 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.
  • CymitQuimica. 7-Azaspiro[3.5]nonan-6-one.
  • BASF. (2026, February 22). Safety data sheet.
  • Combi-Blocks, Inc. (2025, December 11). Safety Data Sheet for JR-1135.
  • BenchChem. (2025). 5-Azaspiro[3.5]nonan-2-one chemical structure and properties.
  • AK Scientific, Inc. Safety Data Sheet for 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1).
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. 2,7-Diazaspiro[3.5]nonan-1-one.
  • MilliporeSigma. 8-oxa-5-azaspiro[3.5]nonane.
  • Cole-Parmer. Chemical Resistance Chart.
  • ChemScene. 1147422-92-1 | 2,7-Diazaspiro[3.5]nonan-1-one.
  • Weill Cornell Medicine Environmental Health and Safety. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Regulations.gov. 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs).
  • Cole-Parmer. Chemical Compatibility Database.
  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
  • Wikipedia. Spiro compound.
  • Duke University Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • BenchChem. (2025). Navigating the Disposal of 1-Azaspiro[3.6]decane: A Procedural Guide for Laboratory Professionals.
  • Merck. 7-Oxa-2-azaspiro[3.5]nonane.
  • Sigma-Aldrich. 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1).
  • 001CHEMICAL. CAS No. 1955505-70-0, 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.